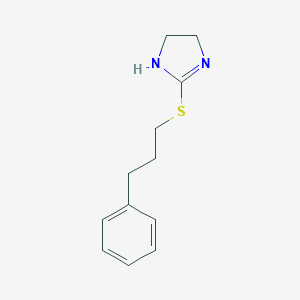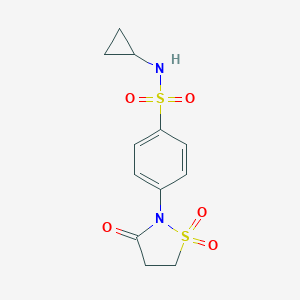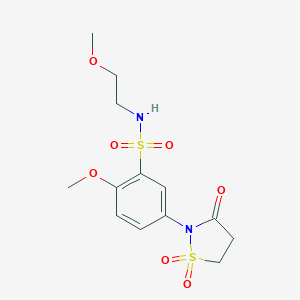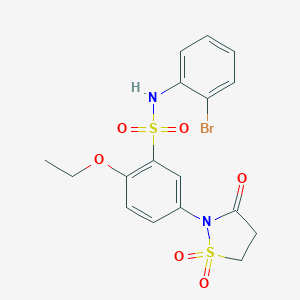
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide, also known as DIDS, is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to block chloride channels and transporters. This compound is a potent inhibitor of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). It has also been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide exerts its effects by reacting with sulfhydryl groups on proteins, including ion channels and transporters. This reaction can lead to the inhibition of channel function or the alteration of channel gating properties. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to modulate intracellular signaling pathways, including those involved in inflammation and apoptosis.
Biochemische Und Physiologische Effekte
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has a number of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of intracellular signaling pathways, and the induction of apoptosis. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potency and specificity for certain ion channels and transporters. This allows researchers to selectively target these channels and study their function in a controlled manner. However, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can also have off-target effects and may not be suitable for all experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide and its effects on ion channels and other cellular processes. Some possible areas of investigation include the development of more specific and potent 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide analogs, the use of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in studies of membrane transport and cell volume regulation, and the exploration of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide as a potential therapeutic agent for diseases such as cystic fibrosis and cancer.
Synthesemethoden
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can be synthesized through a multi-step process starting with the reaction of 2-aminoacetophenone with formaldehyde to form 2,3-dihydro-1H-imidazole. This intermediate is then reacted with 3-phenylpropyl bromide to form the final product, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide.
Wissenschaftliche Forschungsanwendungen
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has been used extensively in scientific research, particularly in the field of ion channel physiology. It has been used to study the function of CFTR, VRAC, and other ion channels in various cell types and tissues. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been used in studies of membrane transport, cell volume regulation, and apoptosis.
Eigenschaften
Produktname |
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
2-(3-phenylpropylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-4-10-15-12-13-8-9-14-12/h1-3,5-6H,4,7-10H2,(H,13,14) |
InChI-Schlüssel |
JVRGCGDRLROCNX-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)


![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
